Carbamic acid, N-[(1S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]-, 1,1-dimethylethyl ester
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Overview
Description
MFCD30741909, also known as (S)-tert-butyl (1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamate, is a chemical compound with the molecular formula C17H22N2O2S and a molecular weight of 318.4338 g/mol . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD30741909 involves several steps, starting with the preparation of the intermediate compounds. The reaction conditions typically include the use of specific reagents and catalysts to facilitate the formation of the desired product. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods
Industrial production of MFCD30741909 involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent quality and yield. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
MFCD30741909 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert MFCD30741909 into reduced forms with different chemical properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of MFCD30741909 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from the reactions of MFCD30741909 depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified chemical structures and properties.
Scientific Research Applications
MFCD30741909 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: In biological research, MFCD30741909 is used to study the interactions between small molecules and biological targets.
Medicine: The compound is investigated for its potential therapeutic effects and is used in drug discovery and development.
Mechanism of Action
The mechanism of action of MFCD30741909 involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
MFCD30741909 can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
(S)-N-Boc-1-[4-(4-methyl-5-thiazolyl)phenyl]ethanamine: This compound shares a similar core structure with MFCD30741909 and is used in similar research applications.
Other thiazole derivatives: Compounds with thiazole rings often exhibit similar chemical properties and reactivity, making them useful for comparative studies.
The uniqueness of MFCD30741909 lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C17H22N2O2S |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
tert-butyl N-[1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamate |
InChI |
InChI=1S/C17H22N2O2S/c1-11(19-16(20)21-17(3,4)5)13-6-8-14(9-7-13)15-12(2)18-10-22-15/h6-11H,1-5H3,(H,19,20) |
InChI Key |
RJJHLQJCHIINDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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